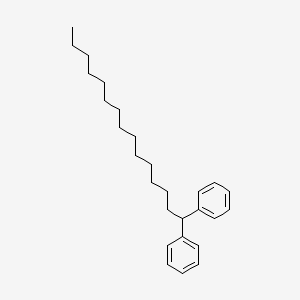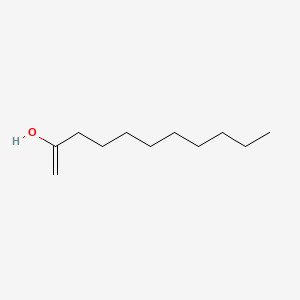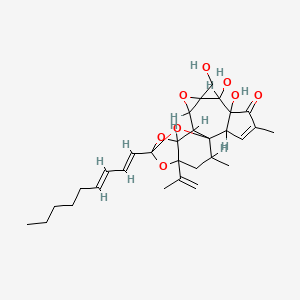
Simplexin, 22,23,24,25-tetradehydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simplexin, 22,23,24,25-tetradehydro-: is a chemical compound known for its unique structure and properties. It is a derivative of simplexin, a type of diterpenoid, and is characterized by the presence of multiple double bonds in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Simplexin, 22,23,24,25-tetradehydro- typically involves multiple steps, starting from simpler precursors. The process often includes the formation of double bonds through dehydrogenation reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions .
Industrial Production Methods: Industrial production of Simplexin, 22,23,24,25-tetradehydro- may involve large-scale chemical synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The exact industrial methods can vary depending on the desired application and available resources .
Análisis De Reacciones Químicas
Types of Reactions: Simplexin, 22,23,24,25-tetradehydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds and functional groups in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of Simplexin, 22,23,24,25-tetradehydro- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of Simplexin, 22,23,24,25-tetradehydro- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Simplexin, 22,23,24,25-tetradehydro- is used as a model compound to study reaction mechanisms and the effects of multiple double bonds on chemical reactivity .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: Simplexin, 22,23,24,25-tetradehydro- has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug targets and mechanisms of action .
Industry: In industry, Simplexin, 22,23,24,25-tetradehydro- is used in the synthesis of other complex molecules and as a precursor in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of Simplexin, 22,23,24,25-tetradehydro- involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds and functional groups enable it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
- Excoecariatoxin
- Terpenoid EA-I
- Other diterpenoids
Comparison: Compared to other similar compounds, Simplexin, 22,23,24,25-tetradehydro- is unique due to its specific arrangement of double bonds and functional groups.
Propiedades
Número CAS |
52306-12-4 |
|---|---|
Fórmula molecular |
C30H40O8 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H40O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h10-14,19-21,23-25,31,33-34H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+ |
Clave InChI |
CZCPFHFUOUQBDL-AQASXUMVSA-N |
SMILES isomérico |
CCCCC/C=C/C=C/C12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
SMILES canónico |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


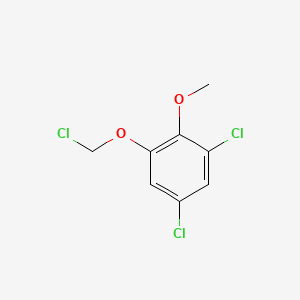
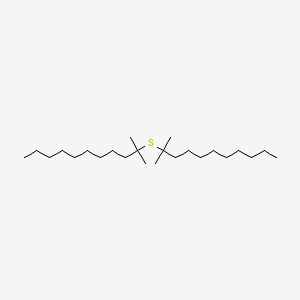
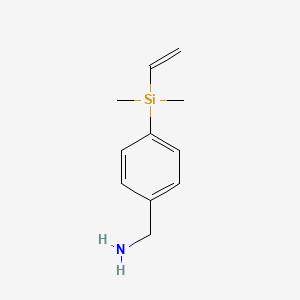
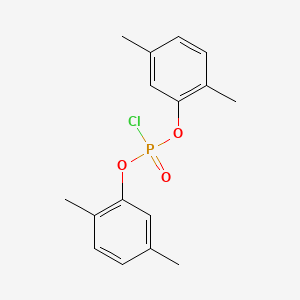
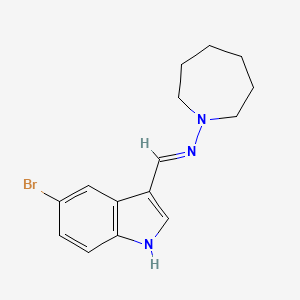


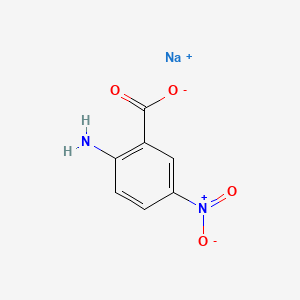
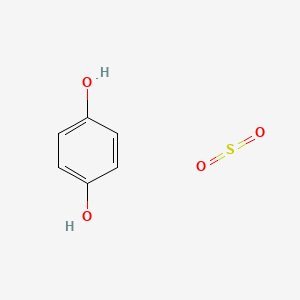

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

